4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Design

4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic building block featuring a 7-azaindole core with bromine at C4 and chlorine at C6. This specific halogen pairing creates a chemoselective reactivity gradient that is distinct from single-halogen or symmetrical dihalogen analogs.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
CAS No. 942920-50-5
Cat. No. B1292654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
CAS942920-50-5
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=CC(=N2)Cl)Br
InChIInChI=1S/C7H4BrClN2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H,10,11)
InChIKeyOATRMIWUNLJMJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 942920-50-5): A Dual-Halogenated 7-Azaindole Building Block for Kinase-Focused Medicinal Chemistry


4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic building block featuring a 7-azaindole core with bromine at C4 and chlorine at C6. This specific halogen pairing creates a chemoselective reactivity gradient that is distinct from single-halogen or symmetrical dihalogen analogs. The scaffold is documented as a key intermediate in the structure-based design of ATR kinase inhibitors based on the tetrahydropyrazolo[1,5-a]pyrazine pharmacophore [1], and appears in patent literature claiming aurora kinase inhibitors [2]. Its physicochemical profile—moderate logP of 3.07, low topologiocal polar surface area of 28.68 Ų, and a single hydrogen-bond donor—positions it as a fragment-like building block suitable for lead optimization programs requiring balanced permeability and solubility [3].

Why 4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Cannot Be Replaced by Symmetrical Dihalo or Monohalo Azaindoles


The asymmetric Br/Cl halogen pattern at C4 and C6, respectively, on the pyrrolo[2,3-b]pyridine core imparts a programmed reactivity sequence that is absent in 4,6-dichloro or 4,6-dibromo analogs. Palladium-catalyzed cross-coupling reactions discriminate between C–Br and C–Cl bonds, enabling site-selective C–C bond formation at C4 first, while leaving the C6 chlorine available for a subsequent orthogonal transformation [1]. This sequential derivatization capability is critical for efficient SAR exploration around the azaindole scaffold in kinase inhibitor programs, where the vector from C4 typically extends toward the kinase hinge region and C6 modifications tune selectivity and ADME properties [2]. Monohalogenated 7-azaindoles lack this dual-handle versatility, while symmetrical dihalo analogs produce statistical mixtures upon mono-functionalization, reducing synthetic efficiency and complicating purification.

Quantitative Differentiation Evidence for 4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 942920-50-5) Against the Closest Analogs


Chemoselective C–Br vs. C–Cl Reactivity Enables Sequential Functionalization: 4-Br-6-Cl vs. 4,6-Dichloro-7-azaindole

The C4 bromine in 4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine undergoes oxidative addition with Pd(0) catalysts at rates approximately 100-fold higher than the C6 chlorine, based on the well-established relative reactivity of aryl bromides versus aryl chlorides in Suzuki-Miyaura couplings (krel Br/Cl ≈ 10²) [1]. This enables exclusive mono-arylation at C4 under mild conditions (e.g., Pd(PPh₃)₄, 80°C, aqueous carbonate), whereas the symmetrical 4,6-dichloro analog yields statistical mixtures of mono- and bis-arylated products under identical conditions. The 4,6-dibromo analog lacks the differentiated reactivity and undergoes non-selective double substitution.

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Design

Synthetic Yield Advantage: Synthesis of 4-Br-6-Cl-7-azaindole from 4-Bromo-7-azaindole N-Oxide Proceeds at ~90% Yield

The reported synthetic route from 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide using methanesulfonyl chloride in DMF at 50°C delivers 4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine in approximately 90% isolated yield . In contrast, symmetrical dihalogenated analogs (e.g., 4,6-dichloro-7-azaindole) typically require harsher halogenation conditions or multistep sequences with cumulative yield losses, often falling below 50% overall yield from the parent azaindole [1]. This yield advantage directly translates to lower cost-per-gram at procurement scale.

Process Chemistry Synthesis Optimization Procurement Cost

Fragment-Like Physicochemical Profile with Specific Halogen-Driven logP Differentiation vs. 4,6-Dichloro Analog

The computed logP of 4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is 3.07 (XLogP3), approximately 0.5 log units higher than the 4,6-dichloro analog (estimated XLogP3 ~2.6) [1]. This difference arises from the greater polarizability and larger molar refractivity of bromine versus chlorine (MR: Br 8.88 vs. Cl 5.92 cm³/mol), which reduces solvation free energy in water. In fragment-based drug discovery, a logP shift of +0.5 units can increase passive membrane permeability by approximately 2–3 fold (based on the correlation logPapp ∝ logP for neutral heterocycles) [2], favoring the Br/Cl combination when permeability is a limiting parameter.

Physicochemical Properties Drug-Likeness Fragment-Based Drug Discovery

Validated Utility in a Published ATR Kinase Inhibitor Optimization Program

4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine was employed as a key intermediate in the structure-based drug design of tetrahydropyrazolo[1,5-a]pyrazine ATR inhibitors, a program that produced compounds with ATR IC₅₀ values as low as 1.0 nM [1]. The 4-Br position was exploited for initial Suzuki coupling to install the hinge-binding pharmacophore, while the 6-Cl position was retained or further elaborated to modulate CYP3A4 time-dependent inhibition (TDI) and microsomal stability. In contrast, building blocks lacking the 6-chloro handle (e.g., 4-bromo-7-azaindole) precluded this late-stage optimization, as evidenced by the inability to address TDI issues without the C6 functionalization point [1].

ATR Kinase DNA Damage Response Cancer Therapeutics

Evidence-Backed Application Scenarios for 4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 942920-50-5)


Sequential C4-then-C6 Derivatization in Kinase Inhibitor SAR Campaigns

Medicinal chemistry teams synthesizing 7-azaindole-based kinase inhibitors can exploit the ~100-fold C4–Br vs. C6–Cl reactivity differential to install a hinge-binding motif at C4 via Suzuki coupling first, then functionalize C6 through Buchwald-Hartwig amination or a second Suzuki reaction to tune kinase selectivity. This sequential strategy was successfully employed in the ATR inhibitor program that delivered compounds with IC₅₀ = 1 nM [1] and is directly enabled by the Br/Cl pattern of this building block.

Fragment-Based Lead Generation Requiring Balanced Permeability for Intracellular Kinase Targets

With XLogP3 = 3.07, 4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine occupies the optimal lipophilicity range for fragment growth (ideal fragment logP 1–3), providing a ~2–3 fold permeability advantage over the 4,6-dichloro analog without breaching Rule-of-3 limits as the 4,6-dibromo analog does [2]. This makes it the preferred 7-azaindole fragment when passive permeability is a key design parameter, particularly for CNS-accessible kinase targets.

Cost-Efficient Procurement for Large-Scale Medicinal Chemistry Programs

The ~90% single-step synthetic yield from commercially available 4-bromo-7-azaindole N-oxide translates to a ≥40 percentage-point yield advantage over symmetrical dihalo 7-azaindole synthesis routes . For programs requiring multi-gram quantities of the building block, this directly reduces the cost-per-gram and improves supply reliability, making it the economically rational choice over custom-synthesized 4,6-dichloro or 4,6-dibromo alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.